(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methylbenzoate
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Environmental Contaminants and Treatment
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Parabens, structurally similar to the target compound with benzoate esters, are widely used as preservatives and have been studied for their environmental fate. These compounds, due to their continuous introduction and persistence in aquatic environments, raise concerns about their biodegradability and the formation of chlorinated by-products, which could share similarities in environmental behavior with the target compound (Haman et al., 2015).
Toxicology and Health Risks
Health Risks of Dioxins and Similar Compounds
A review focusing on the health risks associated with dioxins, compounds that may share structural or functional similarities with the target compound, highlights the importance of understanding the toxicological profiles and environmental persistence of these compounds. This review discusses the mechanisms of toxicity, species-specific responses, and the human health implications of exposure (Dickson Lc & Buzik Sc, 1993).
Enzymatic Degradation and Organic Pollutants
Applications of Redox Mediators in the Treatment of Organic Pollutants
This study reviews the use of oxidoreductive enzymes in conjunction with redox mediators to treat recalcitrant organic pollutants in wastewater, a method that could potentially be applied to the degradation of the target compound. The enzymatic approach enhances the degradation efficiency of hard-to-degrade compounds, suggesting a possible avenue for the bioremediation of related substances (Husain & Husain, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S2/c1-10-3-2-4-11(9-10)14(16)19-13-6-8-21(17,18)15-12(13)5-7-20-15/h2-5,7,9,13H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHLXZZSPNWWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2CCS(=O)(=O)C3=C2C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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